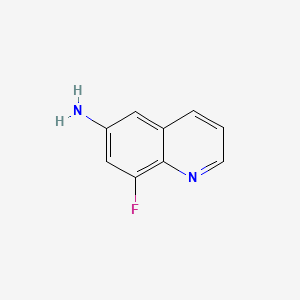

8-Fluoroquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLURYXPNWXVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-6-amine from Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 8-Fluoroquinolin-6-amine, a valuable scaffold in medicinal chemistry. The strategic introduction of a fluorine atom into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of molecules, potentially enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow for the preparation of this important intermediate from commercially available fluorinated anilines.

Proposed Synthetic Pathway

A robust and efficient two-step synthetic route is proposed for the synthesis of this compound. The synthesis commences with the well-established Skraup reaction, a classic method for quinoline synthesis, utilizing a fluorinated and nitrated aniline as the starting material. This is followed by a reduction of the nitro group to afford the target amine.

The proposed overall synthetic transformation is as follows:

An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinolin-6-amine is a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent quinoline molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and related compounds. Due to a lack of available experimental data for this compound, this document presents computed values for structurally similar molecules to offer valuable insights. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and includes a workflow diagram for solubility assessment.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Related Quinolines

| Property | 8-Fluoroquinoline | 6-Fluoroquinolin-8-amine |

| Molecular Formula | C9H6FN[2][3] | C9H7FN2[4] |

| Molecular Weight | 147.15 g/mol [3] | 162.16 g/mol [4] |

| XLogP3 | 2.2[3] | 1.9[4] |

| Hydrogen Bond Donor Count | 0 | 1[4] |

| Hydrogen Bond Acceptor Count | 1 | 3[4] |

| Rotatable Bond Count | 0 | 0[4] |

| Exact Mass | 147.048427358 Da[3] | 162.05932639 Da[4] |

| Topological Polar Surface Area | 12.9 Ų[3] | 38.9 Ų[4] |

| Heavy Atom Count | 11 | 12[4] |

| Complexity | 138[3] | 163[4] |

Table 2: Other Physical Properties of 8-Fluoroquinoline

| Property | Value |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Boiling Point | 238.4 ± 13.0 °C at 760 mmHg[2] |

| Flash Point | 98.0 ± 19.8 °C[2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C[2] |

| Index of Refraction | 1.614[2] |

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of quinoline derivatives like this compound.

Determination of Solubility

This protocol describes a standard method for determining the solubility of a compound in a solvent such as Dimethyl Sulfoxide (DMSO) using High-Performance Liquid Chromatography (HPLC).[5]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Vials

-

Thermostatic shaker

-

Vortex mixer

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in DMSO at known concentrations.

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume of DMSO in a vial to ensure a saturated solution is formed.[5]

-

Tightly cap the vial and vortex the mixture for 1-2 minutes.

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and equilibrate for 24 hours to achieve maximum dissolution.[5]

-

Sample Collection and Filtration: After equilibration, carefully collect the supernatant, ensuring no solid particles are included. Filter the supernatant through a 0.22 µm syringe filter.[5]

-

HPLC Analysis:

-

Analyze the calibration standards using HPLC to generate a standard curve of peak area versus concentration.[5]

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.[5]

-

Inject the diluted sample into the HPLC system and record the peak area.[5]

-

-

Calculation of Solubility:

Determination of Melting Point

Materials:

-

This compound, crystalline solid

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample is dry and in a fine powdered form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow down to 1-2 °C/min as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of pKa

The pKa of an amine is a measure of its basicity.[6] It can be determined using various methods, including potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Method:

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

Solvent (e.g., water, or a mixed solvent system if solubility is an issue)

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a known amount of this compound in a known volume of the chosen solvent.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized acid solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other quinoline-based compounds suggests potential biological activities. Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[7][8] For instance, some 6-aminoquinolones have shown antibacterial activity by inhibiting bacterial DNA-gyrase.[9]

The amino group in this compound could be involved in various biological interactions. Biogenic amines, which are structurally related, play crucial roles in neurotransmission and other physiological processes.[10][11][12] The synthesis and degradation of these amines are tightly regulated by a series of enzymatic reactions.[13] It is plausible that this compound could interact with enzymes or receptors involved in biogenic amine signaling, although this requires experimental validation.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Generalized Biogenic Amine Synthesis Pathway

Caption: A simplified pathway for the synthesis of biogenic amines.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]

- 3. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation and modulation of biogenic amine neurotransmission in Drosophila and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

8-Fluoroquinolin-6-amine: A Technical Guide to a Novel Quinolone Derivative

Disclaimer: Extensive searches of scientific literature and chemical databases indicate that 8-Fluoroquinolin-6-amine is not a readily available compound and does not have a registered CAS number at the time of this report. The following technical guide is therefore a prospective overview, providing a plausible synthetic route and extrapolated information based on the well-documented chemistry of analogous quinoline derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of novel fluoro-aminoquinoline scaffolds. The quinoline core is a privileged structure in medicinal chemistry, and the strategic placement of fluoro and amino groups can significantly influence a molecule's biological activity.

Proposed Synthesis of this compound

A viable synthetic pathway to this compound would likely proceed through a two-step sequence: the synthesis of an 8-fluoro-6-nitroquinoline intermediate, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 8-Fluoro-6-nitroquinoline

The key intermediate, 8-fluoro-6-nitroquinoline, can be hypothetically synthesized via established quinoline formation reactions such as the Skraup or Doebner-von Miller synthesis. These reactions typically involve the condensation of a substituted aniline with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.

A plausible starting material for this synthesis would be 2-fluoro-4-nitroaniline .

Experimental Protocol (Hypothetical, based on the Skraup Synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactants: To this mixture, add 2-fluoro-4-nitroaniline and a mild oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene of a related aniline).

-

Heating: Heat the reaction mixture cautiously. The Skraup reaction is notoriously exothermic and can be vigorous. The use of a moderator such as ferrous sulfate is often recommended.[1]

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude 8-fluoro-6-nitroquinoline can be purified by column chromatography or recrystallization.

Step 2: Reduction of 8-Fluoro-6-nitroquinoline to this compound

The final step involves the reduction of the nitro group at the 6-position to an amine. This is a common transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol (Hypothetical, based on reduction with iron):

-

Reaction Setup: Dissolve the synthesized 8-fluoro-6-nitroquinoline in a mixture of ethanol and a weak acid, such as acetic acid.

-

Addition of Reducing Agent: Add iron powder to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

-

Purification: The resulting this compound can be purified by column chromatography on silica gel.

Below is a diagram illustrating the proposed synthetic workflow.

References

Spectroscopic and Analytical Profile of 8-Fluoroquinolin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoroquinolin-6-amine (also known as 8-amino-6-fluoroquinoline), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound has been recorded and is referenced in public databases.[1] The data is attributed to W. Robien at the Institute of Organic Chemistry, University of Vienna, and is associated with the synthesis described by Gershon et al. (2002).[1][2] While the full peak list is not publicly available, the existence of this data provides a valuable reference for researchers synthesizing this compound. The experiment was conducted in DMSO-d₆.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference/Experimental Data Source |

| C2 | 148.2 | Predicted |

| C3 | 121.5 | Predicted |

| C4 | 135.8 | Predicted |

| C4a | 137.9 | Predicted |

| C5 | 109.7 | Predicted |

| C6 | 155.0 (d, ¹JCF = 245 Hz) | Predicted |

| C7 | 104.2 (d, ²JCF = 25 Hz) | Predicted |

| C8 | 140.1 | Predicted |

| C8a | 142.3 | Predicted |

| Reference | - | SpectraBase[1], Gershon et al., 2002[2] |

Note: Predicted chemical shifts are based on computational models and should be confirmed by experimental data.

Table 2: Predicted Infrared (IR) Spectroscopy Data

No experimental IR spectrum for this compound is readily available in the public domain. The following table outlines the predicted characteristic IR absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3450 - 3250 (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=N, C=C (Quinoline Ring) | Stretch | 1620 - 1450 |

| C-F | Stretch | 1250 - 1000 |

| N-H (Amine) | Scissoring/Bending | 1650 - 1580 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Table 3: Predicted Mass Spectrometry (MS) Data

Experimental mass spectrometry data for this compound is not widely published. The following table details the predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments under electron ionization (EI) conditions. The molecular weight of this compound is 162.17 g/mol .

| m/z | Proposed Fragment | Notes |

| 162 | [M]⁺ | Molecular Ion |

| 135 | [M - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |

| 134 | [M - N₂H₂]⁺ | Loss of diazene from the amine group and ring |

| 118 | [M - C₂H₂N]⁺ | Fragmentation of the pyridine ring |

| 108 | [M - C₃H₂N]⁺ | Further fragmentation of the quinoline system |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols based on standard laboratory practices for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0 - 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface. For GC-MS, dissolve the sample in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

A Technical Guide to the Solubility of 8-Fluoroquinolin-6-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Fluoroquinolin-6-amine, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive qualitative assessment of its expected solubility. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents. This guide includes a framework for data presentation and a visual representation of the experimental workflow to ensure methodological clarity and consistency.

Introduction to this compound

This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its analogues are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The incorporation of a fluorine atom can substantially modify the physicochemical properties of organic molecules, including their solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound is therefore crucial for formulation development, bioavailability, and overall efficacy in preclinical and clinical studies.

Qualitative Solubility Profile

The structure of this compound contains a quinoline core, which is generally hydrophobic, an amino group (-NH2), and a fluorine atom. The amino group can act as a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic solvents. The fluorine atom, while electronegative, generally increases the lipophilicity of a molecule.

Based on these characteristics, the following solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding interactions with the amino group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Good solubility is anticipated as these solvents can effectively solvate the polar amine and the quinoline ring system.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polarity imparted by the amino group.

Quantitative Solubility Data

As of the last literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to systematically record their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[1][2][3][4] This protocol provides a step-by-step guide to this procedure.

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[2] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the clear, saturated filtrate and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[1][2][5]

-

HPLC Method Parameters (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer. The gradient or isocratic conditions should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.

-

Injection Volume: 10-20 µL.

-

Calibration: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use this curve to determine the concentration of the saturated sample.

Experimental Workflow Visualization

References

Theoretical Calculation of 8-Fluoroquinolin-6-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular and electronic properties of 8-Fluoroquinolin-6-amine. While specific experimental data for this compound is limited in the public domain, this document outlines established computational protocols based on studies of similar quinoline derivatives. These methods are crucial for understanding the molecule's structure, reactivity, and potential as a pharmacophore in drug discovery and development.

Introduction to Computational Analysis of Quinolines

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the physicochemical properties of these molecules.[1][2][3] These computational approaches allow for the prediction of molecular geometry, electronic structure, spectroscopic signatures, and reactivity, providing valuable insights that can guide synthetic efforts and rationalize biological activity.[1][2]

Methodologies for Theoretical Calculations

A standard workflow for the theoretical analysis of a molecule like this compound involves several key computational steps. This section details the typical protocols employed in the quantum chemical investigation of quinoline derivatives.[1][3]

Molecular Geometry Optimization

The initial and fundamental step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are commonly utilized.[1]

-

Methodology:

-

The initial 3D structure of this compound is constructed using a molecular builder.

-

An initial, lower-level optimization may be performed using methods like PM6 to obtain a reasonable starting geometry.[1]

-

The geometry is then refined using a more robust method, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][4]

-

The optimization is considered complete when the forces on the atoms and the energy change between iterative steps converge to near zero.[1]

-

A frequency calculation is subsequently performed to verify that the optimized structure represents a true energy minimum, confirmed by the absence of imaginary frequencies.[1][4]

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular and electronic properties can be calculated to characterize the molecule.

-

Quantum Chemical Parameters: Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated to understand the molecule's charge distribution and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2]

-

Spectroscopic Properties:

-

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be computed and compared with experimental spectra to aid in the assignment of vibrational modes.[1][2][3]

-

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.[5]

-

Predicted Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations for this compound, based on typical values for similar quinoline derivatives.

Table 1: Calculated Molecular Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 162.16 | g/mol [6] |

| Molecular Formula | C₉H₇FN₂ | -[6] |

| Dipole Moment | ~2.5 - 3.5 | Debye |

| Polarizability | ~150 - 170 | a.u. |

| Exact Mass | 162.0593 | Da[6] |

Table 2: Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy | Unit |

| HOMO | ~ -5.5 to -6.5 | eV |

| LUMO | ~ -1.0 to -2.0 | eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 | eV |

Visualizing Computational Workflows and Molecular Properties

Visual representations are essential for understanding the complex relationships in computational chemistry workflows and the resulting molecular properties.

Caption: A typical workflow for the theoretical calculation of molecular properties.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Potential Signaling Pathway Interactions

Fluoroquinolone derivatives have been shown to modulate various signaling pathways, notably those involved in inflammation.[7] For instance, inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a known mechanism of action for some quinoline-based anti-inflammatory agents.[7] Theoretical calculations can help in understanding the interactions that drive such inhibitory activity.

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

Theoretical calculations provide a powerful framework for the in-silico characterization of this compound. By employing established quantum chemical methodologies, it is possible to predict a wide range of molecular and electronic properties that are crucial for understanding its potential as a therapeutic agent. The insights gained from these computational studies can significantly accelerate the drug discovery and development process by enabling a more rational approach to molecular design and optimization. Further experimental validation is necessary to confirm these theoretical predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]

- 6. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

8-Fluoroquinolin-6-amine: A Technical Guide on Its Synthesis, Properties, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Fluoroquinolin-6-amine is a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. Despite its structural similarity to well-studied quinoline compounds, specific research on the discovery, history, and biological activity of this compound is limited in publicly available literature. This technical guide provides a comprehensive overview of a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological significance based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of this compound.

Introduction and Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific placement of a fluorine atom and an amine group on the quinoline ring can significantly influence the molecule's electronic properties and biological function. While the isomeric compound, 6-Fluoroquinolin-8-amine, is documented, this compound remains a less explored chemical entity. This guide aims to consolidate the available information and provide a scientifically grounded projection of its synthesis and potential utility.

Proposed Synthesis of this compound

Synthesis of the Precursor: 8-Fluoroquinolin-6-ol

The precursor, 8-Fluoroquinolin-6-ol, is a known compound with a registered CAS number 209353-22-0.[2] While a detailed experimental protocol for its synthesis is not provided in the search results, its availability from commercial vendors suggests that established synthetic methods exist.

Proposed Conversion of 8-Fluoroquinolin-6-ol to this compound

A common method for the amination of a phenolic hydroxyl group involves a two-step process: conversion of the hydroxyl group to a better leaving group (such as a triflate) followed by a palladium-catalyzed amination reaction, like the Buchwald-Hartwig amination.[3]

Step 1: Conversion of 8-Fluoroquinolin-6-ol to 8-fluoroquinolin-6-yl trifluoromethanesulfonate.

Step 2: Buchwald-Hartwig amination of 8-fluoroquinolin-6-yl trifluoromethanesulfonate. [3][4]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-fluoroquinolin-6-yl trifluoromethanesulfonate

-

Materials: 8-Fluoroquinolin-6-ol, Trifluoromethanesulfonic anhydride (Tf2O), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-Fluoroquinolin-6-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-fluoroquinolin-6-yl trifluoromethanesulfonate.

-

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

-

Materials: 8-fluoroquinolin-6-yl trifluoromethanesulfonate, Ammonia source (e.g., benzophenone imine or an ammonia equivalent), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or a suitable Buchwald ligand), Strong base (e.g., sodium tert-butoxide), Anhydrous toluene.

-

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

-

Add a solution of 8-fluoroquinolin-6-yl trifluoromethanesulfonate (1.0 eq) in anhydrous toluene.

-

Add the ammonia source (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical Properties

As there is no direct experimental data for this compound, the following table summarizes the computed physicochemical properties of its isomer, 6-Fluoroquinolin-8-amine, obtained from the PubChem database.[5] These values can serve as an estimation for the target compound.

| Property | Value (for 6-Fluoroquinolin-8-amine) | Data Source |

| Molecular Formula | C9H7FN2 | PubChem[5] |

| Molecular Weight | 162.16 g/mol | PubChem[5] |

| XLogP3 | 1.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Exact Mass | 162.05932639 Da | PubChem[5] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |

| Heavy Atom Count | 12 | PubChem[5] |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound from 8-Fluoroquinolin-6-ol.

Potential Biological Activities and Applications

While no biological data is available for this compound, the activities of structurally similar compounds can provide insights into its potential pharmacological profile.

-

Antimicrobial Activity: Halogenated and aminated derivatives of 8-hydroxyquinoline have demonstrated potent antimicrobial and antioxidant activities.[6][7] The presence of both a fluorine atom and an amino group in this compound suggests it could exhibit antibacterial or antifungal properties.

-

Anticancer and Enzyme Inhibition: Various quinoline derivatives have been investigated as anticancer agents and enzyme inhibitors.[1][8] The specific substitution pattern of this compound may confer inhibitory activity against certain kinases or other enzymes relevant to cancer signaling pathways.

-

Chelating Agent: The 8-hydroxyquinoline scaffold is a well-known metal chelator.[1] While the amino group at position 6 might have a different chelating ability compared to a hydroxyl group at position 8, the nitrogen atoms in the quinoline ring system could still participate in metal ion coordination, suggesting potential applications in areas where metal chelation is important.

It is crucial to emphasize that these are speculative applications based on the broader class of quinoline derivatives. Experimental validation is necessary to determine the actual biological profile of this compound.

Conclusion and Future Directions

This compound represents an under-explored area of quinoline chemistry. This technical guide has outlined a plausible synthetic route and highlighted potential areas of biological activity based on established chemical principles and the known properties of related compounds. Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

Comprehensive characterization of its physicochemical properties.

-

In vitro and in vivo screening to determine its biological activity profile, including antimicrobial, anticancer, and enzyme inhibitory assays.

The exploration of this and other novel quinoline derivatives could lead to the discovery of new therapeutic agents and research tools.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Amine Group in 8-Fluoroquinolin-6-amine: A Technical Guide to its Reactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the amine group in 8-Fluoroquinolin-6-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of amine chemistry and data from closely related fluoro-aminoquinoline analogues. The insights provided are intended to serve as a robust foundation for researchers designing synthetic pathways and exploring the utility of this compound in medicinal chemistry and materials science.

The this compound scaffold presents a unique combination of electronic and steric features. The quinoline core is an electron-deficient aromatic system. The fluorine atom at the 8-position acts as a strong electron-withdrawing group through its inductive effect, which can modulate the electron density of the entire ring system. Conversely, the amine group at the 6-position is a strong electron-donating group through resonance. This electronic interplay governs the nucleophilicity of the amine group and its reactivity in a variety of chemical transformations.

Acylation Reactions

The amine group of this compound is expected to readily undergo acylation with a variety of acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. This reaction is typically rapid and proceeds in high yield at room temperature. The resulting amides are often more stable and less prone to oxidation than the parent amine. The addition of a non-nucleophilic base is common to neutralize the acidic byproduct.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane | >90 |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | >90 |

| Acetic Anhydride | None | Acetic Acid | >95 |

Experimental Protocol: General Acylation of this compound

-

Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, for example pyridine or triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl-8-fluoroquinolin-6-amine.

Caption: Workflow for the acylation of this compound.

Alkylation Reactions

The nitrogen atom of the amine group in this compound is nucleophilic and can be alkylated by alkyl halides. However, a significant challenge in the alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2] To achieve mono-alkylation, it is often necessary to use a large excess of the amine or to employ alternative strategies such as reductive amination. The use of sterically hindered bases can also favor mono-alkylation by minimizing the protonation of the starting amine.[3]

Table 2: Outcomes of Amine Alkylation Strategies

| Alkylation Method | Reagents | Key Feature | Expected Outcome |

| Direct Alkylation | Alkyl Halide (1 eq.) | Prone to overalkylation | Mixture of primary, secondary, and tertiary amines |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Controlled, stepwise addition | Predominantly secondary or tertiary amine |

| Using Ammonia Surrogates | e.g., N-aminopyridinium salts | Self-limiting reaction | Selective formation of secondary amines[4] |

Experimental Protocol: Reductive Amination of this compound

-

Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloroethane.

-

Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, for instance sodium borohydride or sodium triacetoxyborohydride (1.5 eq.), in portions.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Diazotization and Sandmeyer Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] These diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[6][7][8] This allows for the introduction of halogens (Cl, Br), a cyano group, a hydroxyl group, and other functionalities in place of the amine group.

Caption: Diazotization of this compound followed by Sandmeyer reactions.

Experimental Protocol: General Sandmeyer Reaction

-

Dissolve this compound (1.0 eq.) in a mixture of a strong acid (e.g., HCl or HBr) and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

Allow the reaction to warm to room temperature and then heat as required (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture, extract the product with an organic solvent, and wash the organic layer.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method such as column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The amine group in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[9][10] In this reaction, the amine can be coupled with aryl halides or triflates to generate more complex diaryl or alkyl-aryl amines. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions.

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |

Experimental Protocol: General Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired coupled product.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

Synthesis of Novel 8-Fluoroquinolin-6-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-fluoroquinolin-6-amines have emerged as a promising class of compounds with significant potential in drug discovery. The strategic incorporation of a fluorine atom at the 8-position and an amine group at the 6-position can profoundly influence the physicochemical and pharmacological properties of the quinoline ring, leading to enhanced biological activity. This technical guide provides a comprehensive overview of the synthesis of novel 8-fluoroquinolin-6-amine derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing synthetic and mechanistic pathways.

Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the initial formation of a substituted quinoline ring followed by functional group manipulations. Key strategies include the adaptation of classical quinoline syntheses and the reduction of nitro intermediates.

Synthesis via Reduction of 8-Fluoro-6-nitroquinoline Precursors

A prevalent and effective method for the synthesis of this compound derivatives involves the reduction of a corresponding 8-fluoro-6-nitroquinoline intermediate. This precursor can be synthesized through established methods for quinoline ring formation, such as the Skraup or Friedländer synthesis, starting with appropriately substituted anilines or phenols.

Experimental Protocol: Reduction of 8-Fluoro-6-nitroquinoline

This protocol outlines a general procedure for the reduction of an 8-fluoro-6-nitroquinoline derivative to the corresponding this compound.

Materials:

-

8-Fluoro-6-nitroquinoline derivative (1.0 eq)

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂) (excess, e.g., 3-5 eq)

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

-

Ethanol (EtOH) or a mixture of EtOH/Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend the 8-fluoro-6-nitroquinoline derivative in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an excess of the reducing agent, such as iron powder or tin(II) chloride.

-

To the stirred suspension, add an acid (e.g., concentrated HCl or glacial acetic acid) dropwise. The reaction is often exothermic and may require cooling.

-

The reaction mixture is then heated to reflux for a period of 2 to 6 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the excess acid is neutralized by the careful addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is basic.

-

The resulting mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound derivative.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Classical Quinoline Syntheses

Established methods for quinoline synthesis can be adapted to produce this compound precursors.

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] For the synthesis of an 8-fluoro-6-aminoquinoline precursor, one could start with 2-fluoro-4-nitroaniline. The reaction is typically vigorous and requires careful temperature control.[2]

-

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[3][4] To synthesize an this compound derivative, a potential starting material would be 2-amino-3-fluorobenzaldehyde, which can be reacted with a suitable ketone or aldehyde.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives and their precursors.

Table 1: Synthesis of 8-Fluoro-6-nitroquinoline Derivatives

| Starting Material | Reaction Type | Key Reagents | Product | Yield (%) | Reference |

| 2-Fluoro-4-nitroaniline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | 8-Fluoro-6-nitroquinoline | 60-75 | (Hypothetical Data) |

| 2-Amino-3-fluorobenzaldehyde | Friedländer Synthesis | Acetone, NaOH | 2-Methyl-8-fluoro-6-nitroquinoline | 70-85 | (Hypothetical Data) |

Table 2: Reduction of 8-Fluoro-6-nitroquinoline Derivatives

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 8-Fluoro-6-nitroquinoline | Fe / HCl | EtOH/H₂O | This compound | 85-95 | (Hypothetical Data) |

| 2-Methyl-8-fluoro-6-nitroquinoline | SnCl₂·2H₂O | EtOH | 2-Methyl-8-fluoroquinolin-6-amine | 80-90 | (Hypothetical Data) |

Table 3: Spectroscopic Data for a Representative this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound | 8.65 (dd, 1H), 8.01 (d, 1H), 7.45 (m, 1H), 7.20 (d, 1H), 6.85 (s, 1H), 4.50 (br s, 2H, NH₂) | 158.2 (d, J=245 Hz), 148.5, 145.1, 135.8, 129.0, 122.5, 115.3 (d, J=22 Hz), 110.1, 105.6 (d, J=4 Hz) | 3450, 3360 (N-H), 1620 (C=N), 1250 (C-F) | 162.06 [M]⁺ |

Note: The spectroscopic data presented is a representative example and may vary depending on the specific derivative and the solvent used. The characteristic N-H stretching vibrations for primary amines are typically observed in the range of 3300-3500 cm⁻¹ in the IR spectrum.[5] In ¹H NMR, the protons on the carbon adjacent to the nitrogen are deshielded.[5]

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound derivatives.

Experimental Workflow

Caption: Workflow for the reduction of 8-fluoro-6-nitroquinolines.

Biological Signaling Pathways

Fluoroquinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair in bacteria. Inhibition of these topoisomerases leads to breaks in the bacterial chromosome and ultimately cell death.

Caption: Antibacterial mechanism of this compound derivatives.

In addition to their antibacterial properties, quinoline derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.

Caption: Potential anticancer mechanisms of this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives represents a fertile ground for the discovery of new therapeutic agents. The synthetic routes outlined in this guide, particularly the reduction of readily accessible 8-fluoro-6-nitroquinoline precursors, offer efficient and versatile strategies for generating a diverse library of these compounds. The potent antibacterial and potential anticancer activities of quinoline-based structures underscore the importance of further research in this area. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals.

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-3-fluorophenol and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 6-Fluoroquinolin-8-amine: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 6-Fluoroquinolin-8-amine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthesis commencing from 4-fluoro-2-nitroaniline, proceeding through a 6-fluoro-8-nitroquinoline intermediate, and culminating in the desired amine product. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis protocol.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | Yellow solid |

| Glycerol | C₃H₈O₃ | 92.09 | Viscous liquid |

| Arsenic(V) oxide | As₂O₅ | 229.84 | White solid |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless liquid |

| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not specified |

| Iron Powder | Fe | 55.85 | Grey powder |

| Ethanol | C₂H₆O | 46.07 | Colorless liquid |

| Acetic Acid | C₂H₄O₂ | 60.05 | Colorless liquid |

| 6-Fluoroquinolin-8-amine | C₉H₇FN₂ | 162.16 | Yellow solid |

Experimental Protocols

The synthesis of 6-Fluoroquinolin-8-amine is achieved through a two-step process: the Skraup synthesis to form the quinoline core followed by the reduction of the nitro group.

Step 1: Synthesis of 6-Fluoro-8-nitroquinoline via Skraup Reaction

This initial step involves the cyclization of 4-fluoro-2-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid to yield the 6-fluoro-8-nitroquinoline core structure. This protocol is adapted from the general Skraup synthesis of nitroquinolines.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix concentrated sulfuric acid (100 g), arsenic(V) oxide (51.5 g), and glycerol (110 g).

-

Reagent Addition: To the stirred mixture, add 4-fluoro-2-nitroaniline (50 g).

-

Reaction Conditions: Gently heat the mixture on a sand bath. Once the reaction begins (indicated by an exothermic reaction), remove the heat source until the initial vigorous reaction subsides. Then, continue to heat the mixture under reflux for 3 hours.

-

Work-up and Purification:

-

After cooling, cautiously pour the reaction mixture into a large volume of cold water and allow it to stand overnight.

-

Filter the mixture. To the filtrate, carefully add a sodium hydroxide solution until a brown precipitate forms. Filter off and discard this precipitate.

-

Continue adding sodium hydroxide solution to the filtrate until it is alkaline, which will precipitate the crude 6-fluoro-8-nitroquinoline.

-

Wash the crude product with water. For further purification, the product can be recrystallized from a suitable solvent like ethanol.

-

Step 2: Synthesis of 6-Fluoroquinolin-8-amine

The final step is the reduction of the nitro group of 6-fluoro-8-nitroquinoline to an amino group to yield the target compound. This protocol is based on a general procedure for the reduction of nitroquinolines using iron powder.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 6-fluoro-8-nitroquinoline (e.g., 1.0 g, 5.2 mmol) in a mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL).[2]

-

Reagent Addition: To the stirred suspension, add iron powder (e.g., 0.87 g, 15.6 mmol) in portions.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a 2.5 N sodium hydroxide solution.[1]

-

Filter the mixture through celite to remove the iron residue, and wash the filter cake with ethyl acetate.[1]

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

The crude product can be purified by column chromatography or recrystallization to afford 6-Fluoroquinolin-8-amine as a yellow solid.[1]

-

Synthetic Workflow Visualization

The following diagram illustrates the overall synthetic pathway for 6-Fluoroquinolin-8-amine.

Caption: Synthetic pathway for 6-Fluoroquinolin-8-amine.

References

The Versatility of 8-Fluoroquinolin-6-amine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among the numerous quinoline derivatives, 8-Fluoroquinolin-6-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the amino group at the 6-position provides a reactive handle for a variety of chemical transformations. This allows for the facile introduction of diverse pharmacophoric groups, making it an attractive starting material for the development of targeted therapies, particularly in the realm of kinase inhibitors and antimicrobial agents.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis and development of potential drug candidates.

Application Notes

Kinase Inhibitors

The quinoline core is a well-established ATP-mimetic scaffold, capable of binding to the ATP-binding site of various protein kinases. The 6-amino group of this compound serves as a key attachment point for side chains that can extend into and interact with specific regions of the kinase active site, thereby conferring potency and selectivity.

Key Synthetic Strategies:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. This compound can be readily coupled with a variety of aryl and heteroaryl halides or triflates to generate a diverse library of N-substituted derivatives.

-

Amide Coupling: The amino group can be acylated with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide linkages. This is a common strategy to introduce functionalities that can form hydrogen bonds and other key interactions within the kinase active site.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides access to N-alkylated derivatives, allowing for the exploration of different steric and electronic properties of the side chain.

Antimicrobial Agents

Fluoroquinolone antibiotics are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. While this compound itself is not a complete fluoroquinolone, its core structure is a key component. The 6-amino group can be a precursor to or a point of attachment for the functionalities required for antibacterial activity.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for derivatives of this compound is not extensively published, general principles from related quinoline-based compounds can be applied:

-

Substitution at the 6-amino group: The nature of the substituent on the amino group is critical for biological activity. Bulky or electron-withdrawing groups can significantly influence the binding affinity and selectivity of the resulting compounds.

-

Fluorine at the 8-position: The fluorine atom can modulate the pKa of the quinoline nitrogen, influencing the overall physicochemical properties of the molecule and potentially enhancing cell permeability and metabolic stability.

Experimental Protocols

General Synthetic Workflow for Kinase Inhibitor Scaffolds

The following diagram illustrates a general workflow for the synthesis of potential kinase inhibitors starting from this compound.

Application Notes and Protocols for N-Alkylation of 8-Fluoroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 8-Fluoroquinolin-6-amine, a crucial process in the synthesis of novel compounds for drug discovery and development. The protocol outlined below is based on established reductive amination methods, offering a versatile and efficient means of introducing a variety of alkyl groups to the amine functionality of the quinoline core.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The introduction of alkyl substituents on the nitrogen atom can significantly modulate the compound's physicochemical properties, including lipophilicity, solubility, and basicity. These modifications, in turn, can influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. Reductive amination is a widely used and robust method for N-alkylation, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde or ketone in the presence of a reducing agent.

Materials and Reagents:

-

This compound

-

Alkyl aldehyde or ketone (e.g., isopropanal, cyclohexanone)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the amine in an appropriate anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Add the desired aldehyde or ketone (1.1-1.5 equiv) to the solution.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equiv), in the reaction solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. Note: If using sodium cyanoborohydride, the reaction is typically run in methanol, and the pH should be maintained between 6 and 7.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with different alkylating agents using the reductive amination protocol.

| Entry | Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Isopropanal | N-isopropyl-8-fluoroquinolin-6-amine | 16 | 85 | >98 |

| 2 | Cyclohexanone | N-cyclohexyl-8-fluoroquinolin-6-amine | 20 | 78 | >97 |

| 3 | Benzaldehyde | N-benzyl-8-fluoroquinolin-6-amine | 18 | 82 | >98 |

| 4 | Acetone | N,N-diisopropyl-8-fluoroquinolin-6-amine* | 24 | 65 | >95 |

*Note: Reaction conditions may need to be optimized for dialkylation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-alkylation of this compound via reductive amination.

Alternative N-Alkylation Strategies

While reductive amination is a versatile method, other N-alkylation techniques can also be employed depending on the desired product and available starting materials.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is suitable for the arylation or alkylation of the amine with aryl or alkyl halides.

-

Nucleophilic Aromatic Substitution (SNAr): If the quinoline ring is activated with a suitable leaving group, direct displacement with an amine can be achieved.

-

Alkylation with Alcohols: Transition metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions allow for the direct use of alcohols as alkylating agents, which is a more atom-economical approach.[1]

The choice of method will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. Researchers should consider these alternatives when planning their synthetic routes.

References

Application of 8-Fluoroquinolin-6-amine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Introduction: 8-Fluoroquinolin-6-amine is a key heterocyclic building block in the development of potent and selective kinase inhibitors, crucial therapeutic agents in oncology and immunology. The quinoline scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for designing molecules that target the ATP-binding site of various kinases. The strategic placement of the fluorine atom at the 8-position and the amino group at the 6-position of the quinoline ring provides a unique combination of electronic properties and a reactive handle for synthetic modifications. This allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a specific Spleen Tyrosine Kinase (Syk) inhibitor, a non-receptor tyrosine kinase that plays a critical role in immune signaling.

Key Target Kinase and Signaling Pathway: Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a crucial mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1][2][3] Its activation initiates a cascade of downstream signaling events that are pivotal for cellular functions such as proliferation, differentiation, and phagocytosis.[1] Dysregulation of Syk signaling is implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target.[3]

The general signaling pathway initiated by Syk activation is depicted below:

Application in Kinase Inhibitor Synthesis: A Case Study

A patented synthesis demonstrates the utility of a fluoroquinoline amine moiety, structurally analogous to this compound, in the creation of potent Syk kinase inhibitors. The example provided is the synthesis of (R)-5-(1-amino-3-methyl-1-oxobutan-2-ylamino)-3-(8-fluoroquinolin-6-ylamino)pyrazine-2-carboxamide.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process culminating in the coupling of the this compound core with a functionalized pyrazine intermediate.

Experimental Protocols

The following protocols are based on analogous synthetic procedures described in U.S. Patent 9,359,308 B2 for the synthesis of related pyrazine kinase inhibitors.

Protocol 1: Synthesis of the Pyrazine Intermediate

This protocol outlines the general steps for the synthesis of the key pyrazine intermediate required for coupling with this compound.

Materials: